molecular formula C9H8BrF3O B3011833 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene CAS No. 68120-57-0

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B3011833
CAS No.: 68120-57-0
M. Wt: 269.061
InChI Key: RNXABUQTPSAAJW-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs and bioactive compounds.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its unique chemical properties.

Comparison with Similar Compounds

    1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure with a bromomethyl group instead of a bromoethyl group.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and a bromine atom on the benzene ring.

    1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure with a bromomethyl group and a trifluoromethyl group.

Uniqueness: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both a bromoethyl group and a trifluoromethoxy group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, material science, and medicinal chemistry.

Biological Activity

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C9H8BrF3O, which contributes to its unique chemical properties and biological interactions.

Research indicates that this compound may interact with specific biological targets, affecting cellular processes. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is crucial for its activity against various pathogens.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including Mycobacterium tuberculosis (M. tb) and Staphylococcus aureus. In vitro tests indicated that modifications to the compound could enhance its potency against replicating and non-replicating forms of M. tb, with some derivatives exhibiting up to an 8-fold increase in efficacy compared to the parent compound .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound demonstrated selective cytotoxicity, indicating potential as a chemotherapeutic agent. Notably, it induced apoptosis in HepG2 cells and exhibited cell cycle arrest at the G2/M phase .

Case Study 1: Antitubercular Activity

In a study focused on drug-resistant tuberculosis, derivatives of this compound were synthesized and tested for their antitubercular activity. The results showed significant reductions in colony-forming units (CFUs) in mouse models, suggesting that these compounds could serve as effective treatments for resistant strains of M. tb .

CompoundCFU ReductionModel Used
Parent2 logsAcute TB Infection
Derivative A4 logsAcute TB Infection
Derivative B6 logsChronic TB Infection

Case Study 2: Cancer Cell Line Testing

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines. The compound showed promising results, particularly in the HepG2 line, where it induced apoptosis more effectively than conventional chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Apoptosis Induction
HepG25High
MCF-715Moderate
HCT-11620Low

Properties

IUPAC Name

1-(1-bromoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXABUQTPSAAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-(trifluoromethoxy)phenyl)ethanol (150 mg; 0.72 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (241 mg; 0.72 mmol), and with PPh3 (190 mg; 0.72 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 16 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 1-(1-bromoethyl)-4-(trifluoromethoxy)benzene as a colorless oil which was directly used for the next reaction.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
241 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
reactant
Reaction Step Two

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